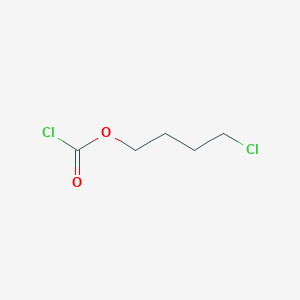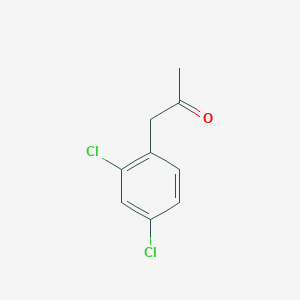
1-Chloro-4H-octafluorobutane
Descripción general
Descripción
1-Chloro-4H-octafluorobutane is a fluorinated organic compound with the molecular formula C4HClF8. It is a member of the perfluorinated compounds family, known for their unique chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 1-Chloro-4H-octafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method includes the reaction of 1-chlorobutane with elemental fluorine under controlled conditions. Industrial production often employs high-pressure and high-temperature reactors to ensure complete fluorination and high yield.
Análisis De Reacciones Químicas
1-Chloro-4H-octafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated butane derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-4H-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.
Industry: It is used in the production of fluoropolymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Chloro-4H-octafluorobutane exerts its effects is primarily through its interaction with other molecules. Its high electronegativity and stability allow it to form strong bonds with other atoms, making it a valuable compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which it is used .
Comparación Con Compuestos Similares
1-Chloro-4H-octafluorobutane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octafluorobutane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of chlorine, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVWNQEVYZFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075245 | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-31-4 | |
| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















